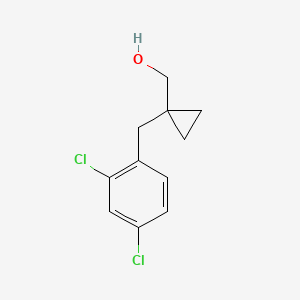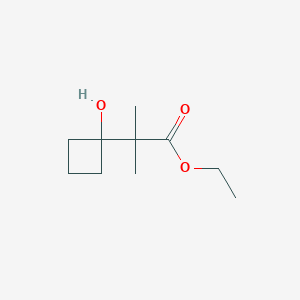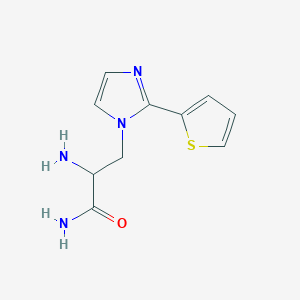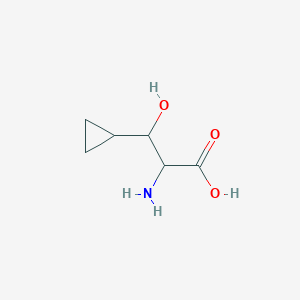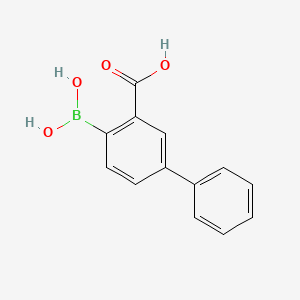
2-(Dihydroxyboranyl)-5-phenylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dihydroxyboranyl)-5-phenylbenzoic acid is an organic compound that features a boronic acid group attached to a benzoic acid framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dihydroxyboranyl)-5-phenylbenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-(Dihydroxyboranyl)-5-phenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products Formed: The major products formed from these reactions include boronic esters, halogenated derivatives, and nitrated compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(Dihydroxyboranyl)-5-phenylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
作用機序
The mechanism of action of 2-(Dihydroxyboranyl)-5-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . This interaction is crucial for its role in sensing, drug delivery, and enzyme inhibition .
類似化合物との比較
Phenylboronic Acid: Similar structure but lacks the carboxylic acid group.
Benzoic Acid: Lacks the boronic acid group.
2,4-Dihydroxybenzoic Acid: Similar structure but with hydroxyl groups instead of boronic acid.
特性
分子式 |
C13H11BO4 |
|---|---|
分子量 |
242.04 g/mol |
IUPAC名 |
2-borono-5-phenylbenzoic acid |
InChI |
InChI=1S/C13H11BO4/c15-13(16)11-8-10(6-7-12(11)14(17)18)9-4-2-1-3-5-9/h1-8,17-18H,(H,15,16) |
InChIキー |
BZQLEIOZBDZPPO-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)


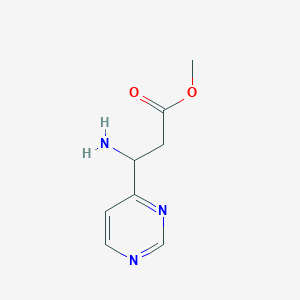

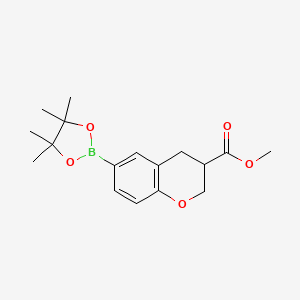

![2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride](/img/structure/B13623212.png)

![1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13623232.png)
